1-[(4-methoxyphenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide
Overview
Description
ML277 Analog is a compound known for its ability to modulate the activity of the KCNQ1 potassium channel. This channel plays a critical role in cardiac repolarization and is essential for maintaining normal heart rhythm. ML277 Analog specifically enhances the fully activated open state of the KCNQ1 channel by modulating the voltage-sensing domain-pore coupling .
Preparation Methods
The synthesis of ML277 Analog involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a thiazole derivative, followed by sulfonylation and piperidine carboxamide formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
ML277 Analog undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates.
Common Reagents and Conditions: Reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ML277 Analog has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the gating mechanisms of potassium channels.
Biology: Helps in understanding the role of KCNQ1 channels in cellular processes.
Medicine: Potential therapeutic applications in treating conditions like long QT syndrome by enhancing cardiac repolarization.
Industry: May be used in the development of new drugs targeting potassium channels
Mechanism of Action
ML277 Analog exerts its effects by specifically enhancing the fully activated open state of the KCNQ1 potassium channel. It binds to a pocket formed by the S4-S5 linker, S5, and S6 helices of the channel, stabilizing the open state and preventing inactivation. This modulation of the voltage-sensing domain-pore coupling is crucial for its therapeutic potential .
Comparison with Similar Compounds
ML277 Analog is unique in its selective activation of the KCNQ1 channel without affecting other potassium channels like KCNQ2 and KCNQ4. Similar compounds include:
Retigabine: Activates KCNQ2 and KCNQ3 channels but not KCNQ1.
Linopirdine: Inhibits KCNQ channels but lacks selectivity.
ML277 Analog stands out due to its high selectivity and potency in modulating the KCNQ1 channel, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-22-11-4-6-12(7-5-11)24(20,21)18-9-2-3-13(18)14(19)17-15-16-8-10-23-15/h4-8,10,13H,2-3,9H2,1H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTLEPFMMJRJLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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